molecular formula C15H20BClO2 B15131123 2-(4-Chloro-3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-Chloro-3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B15131123
M. Wt: 278.6 g/mol
InChI Key: YLHFRESVWJGLER-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron atom bonded to a dioxaborolane ring and a chlorocyclopropylphenyl group. It is often used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

The synthesis of 2-(4-Chloro-3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chloro-3-cyclopropylphenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Chemical Reactions Analysis

2-(4-Chloro-3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding boronic acid derivative.

    Reduction: Reduction reactions can convert the chlorocyclopropyl group to other functional groups.

    Substitution: It is commonly used in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or vinyl-aryl compounds.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

2-(4-Chloro-3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

    Chemistry: It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound can be used to synthesize biologically active molecules, which are then studied for their potential therapeutic effects.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of materials with specific properties, such as polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the boron atom. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or vinyl-aryl product. The molecular targets and pathways involved in these reactions are primarily the palladium catalyst and the boron atom in the dioxaborolane ring.

Comparison with Similar Compounds

Similar compounds to 2-(4-Chloro-3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:

    Phenylboronic acid: A simpler boronic acid used in similar cross-coupling reactions.

    4-Chlorophenylboronic acid: Another boronic acid with a similar structure but lacking the cyclopropyl group.

    2-(4-Bromo-3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A brominated analogue with similar reactivity.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C15H20BClO2

Molecular Weight

278.6 g/mol

IUPAC Name

2-(4-chloro-3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H20BClO2/c1-14(2)15(3,4)19-16(18-14)11-7-8-13(17)12(9-11)10-5-6-10/h7-10H,5-6H2,1-4H3

InChI Key

YLHFRESVWJGLER-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)C3CC3

Origin of Product

United States

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